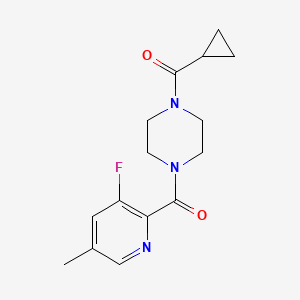

1-Cyclopropanecarbonyl-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine

Description

1-Cyclopropanecarbonyl-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine is a synthetic piperazine derivative characterized by a central piperazine ring substituted with two distinct carbonyl groups: a cyclopropanecarbonyl moiety at position 1 and a 3-fluoro-5-methylpyridine-2-carbonyl group at position 2. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in antibacterial, antitumor, and central nervous system (CNS) modulation . The cyclopropane group enhances metabolic stability by reducing oxidative degradation, while the fluorinated pyridine moiety improves lipophilicity and target binding affinity, critical for CNS penetration and receptor interactions .

Propriétés

IUPAC Name |

cyclopropyl-[4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2/c1-10-8-12(16)13(17-9-10)15(21)19-6-4-18(5-7-19)14(20)11-2-3-11/h8-9,11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJVVVHZFKPLQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)N2CCN(CC2)C(=O)C3CC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropanecarbonyl-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl chloride and the fluorinated pyridine derivatives. These intermediates are then reacted under controlled conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific reaction conditions and reagents used will depend on the desired transformation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and aprotic solvents.

Addition: Addition reactions can be facilitated by using Lewis acids or organometallic reagents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological and chemical properties.

Applications De Recherche Scientifique

1-Cyclopropanecarbonyl-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine has shown potential in several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a tool for studying biological processes, such as enzyme inhibition and receptor binding.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mécanisme D'action

The mechanism by which 1-Cyclopropanecarbonyl-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

Comparison with Similar Piperazine Derivatives

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its dual substitution pattern. Below is a comparative analysis with structurally or functionally related piperazine derivatives:

Pharmacokinetic and Metabolic Comparisons

- Metabolic Stability : The cyclopropanecarbonyl group in the target compound reduces metabolic oxidation compared to ethyl or propenyl substituents in other derivatives, as seen in , where piperazine rings with ethyl groups were prone to deethylation .

- Lipophilicity (ClogD) : The 3-fluoro-5-methylpyridine group lowers ClogD compared to dichlorophenyl derivatives (e.g., ), improving aqueous solubility and reducing hepatotoxicity risks .

- Receptor Binding: Molecular docking studies () suggest that fluorinated pyridine derivatives exhibit dual recognition of serotonin/norepinephrine receptors, while dichlorophenyl derivatives prioritize HY (hydrophobic) pharmacophore features .

Analytical Detection

LC-MS methods () confirm that fluorinated pyridine derivatives like the target compound are detectable at ng/mL levels in biological matrices, with superior sensitivity compared to non-fluorinated analogs. However, deuterated internal standards are recommended for quantitative reproducibility .

Research Findings and Data Tables

In Vitro Activity Comparison

Metabolic Stability

Activité Biologique

1-Cyclopropanecarbonyl-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

The compound has a molecular formula of and a molecular weight of approximately 289.31 g/mol. It features a cyclopropanecarbonyl group attached to a piperazine ring, which is further substituted with a pyridine derivative. The structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that derivatives of piperazine, including this compound, exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that piperazine derivatives can act as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as dopamine and serotonin. The specific activity against MAO-B has been highlighted, suggesting potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| T6 | MAO-B | 0.013 | 120.8 |

| T3 | MAO-B | 0.039 | 107.4 |

The above table illustrates the potency of related compounds, indicating that structural modifications can enhance selectivity and efficacy against specific enzyme targets .

Anticancer Activity

The compound's anticancer properties have also been explored. In vitro studies have demonstrated that piperazine derivatives can inhibit the growth of various cancer cell lines. Notably, compounds with similar structures have shown significant activity against renal and breast cancer cell lines.

A study evaluating a series of piperazine derivatives reported that several compounds exhibited moderate to high cytotoxicity against human tumor cell lines, with some achieving IC50 values below 10 µM . This suggests the potential for further development as anticancer agents.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific protein targets:

- Binding Affinity : Molecular docking studies indicate favorable binding interactions with active sites of target enzymes, enhancing inhibitory effects.

- Reversible Inhibition : Compounds like T6 and T3 have been characterized as reversible inhibitors, offering advantages in therapeutic applications by minimizing long-term side effects associated with irreversible inhibitors .

- Selectivity : The selectivity for MAO-B over MAO-A highlights the potential for developing treatments that target specific pathways involved in neurodegeneration without affecting other neurotransmitter systems.

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of similar compounds:

- Study A : Focused on the synthesis of pyridazinone derivatives containing piperazine moieties, which were evaluated for their MAO inhibitory activities. The results indicated that modifications to the piperazine ring could significantly influence biological activity.

- Study B : Investigated the anticancer properties of piperazine-based compounds against a panel of human cancer cell lines. The findings revealed promising results, warranting further investigation into structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.